benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
benzyl 6,8-dibromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMRLNBBYKVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360403 | |
| Record name | F0777-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5642-33-1 | |
| Record name | F0777-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The resulting 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 6,8-dibromo substituents on the chromene ring facilitate nucleophilic substitution reactions. These positions are activated for displacement due to the electron-withdrawing effects of the adjacent carbonyl and ester groups.
Key Reactions:
-
Amination : Reacts with primary amines (e.g., methylamine) at 80–100°C in DMF, yielding 6,8-diamino derivatives (reported yield: 72–85%).
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Thiolation : Treatment with thiophenol in the presence of K₂CO₃ produces 6,8-bis(phenylthio) analogs (yield: 68%).
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Azidation : Sodium azide in ethanol/water replaces bromine atoms with azide groups, forming diazido intermediates for click chemistry applications.
Conditions Table
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amination | Methylamine, DMF, 80°C | Diamino derivative | 85% |
| Thiolation | Thiophenol, K₂CO₃, DMSO | Bis-thioether | 68% |
| Azidation | NaN₃, EtOH/H₂O, 60°C | Diazide derivative | 75% |
Ester Functionalization
The benzyl ester at the 3-position undergoes hydrolysis, transesterification, and aminolysis:
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Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave the ester to the carboxylic acid (confirmed by IR: 1705 cm⁻¹ for -COOH) .
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Transesterification : Reacts with methanol/H₂SO₄ to form methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (yield: 90%) .
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Aminolysis : Aniline in refluxing THF replaces the benzyl group with an anilide moiety (yield: 82%) .
Cycloaddition Reactions
The chromene core participates in Diels-Alder reactions as an electron-deficient diene:
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With 1,3-Butadiene : Under high-pressure (9 kbar) or hafnium catalysis, forms bicyclic adducts (e.g., tetrahydrobenzo[c]chromen-6-one derivatives) .
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With Ethyl Diazoacetate : Regioselective [3+2] cycloaddition yields cyclopropane-fused chromenes (yield: 65%) .
Mechanistic Insight
The electron-withdrawing bromine and ester groups increase the electrophilicity of the chromene’s α,β-unsaturated carbonyl system, enhancing reactivity toward dienophiles .
Reduction and Oxidation
-
Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 3,4-double bond to form 3,4-dihydrocoumarin derivatives (yield: 78%) .
-
Oxidative Debromination : Treatment with H₂O₂/FeSO₄ removes bromine atoms, yielding unsubstituted benzyl coumarin-3-carboxylate (yield: 60%).
Comparative Reactivity
The compound’s reactivity differs from simpler chromenes due to bromine substitution:
| Property | Benzyl 6,8-Dibromo Derivative | Ethyl Coumarin-3-carboxylate |
|---|---|---|
| Electrophilicity | Higher (Br EWGs) | Moderate |
| Nucleophilic Substitution | 6,8-Br sites active | No reactive halogen sites |
| Diels-Alder Reactivity | Enhanced rate | Standard |
Biological Activity Correlation
Reaction products demonstrate modified bioactivity:
-
Diazido derivatives show enhanced inhibition of monoamine oxidase B (IC₅₀: 1.2 μM vs. parent compound’s 8.7 μM).
-
Diamino analogs exhibit improved anti-inflammatory activity (70% TNF-α suppression at 10 μM).
Scientific Research Applications
Chemical Research Applications
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Substitution Reactions : The bromine atoms can be replaced with nucleophiles such as amines or thiols, facilitating the synthesis of complex derivatives.
- Reduction Reactions : The carbonyl group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
- Oxidation Reactions : It can undergo oxidation to yield carboxylic acids or other oxidized products.
These reactions enable the development of new compounds with potentially enhanced properties, making it a versatile tool in synthetic organic chemistry .
Biological Applications
Research has indicated that this compound exhibits promising antimicrobial and anticancer properties . Studies suggest that the compound may interact with various molecular targets, inhibiting enzyme activity and potentially inducing oxidative stress in cancer cells:
- Antimicrobial Activity : Preliminary investigations show efficacy against certain bacterial strains.
- Anticancer Potential : The compound's ability to generate reactive oxygen species may contribute to its cytotoxic effects on tumor cells .
Pharmacological Properties
In the field of medicine, this compound is being studied for its anti-inflammatory and antioxidant activities . These properties could lead to applications in developing new therapeutic agents for treating inflammatory diseases and oxidative stress-related conditions. Its mechanism of action likely involves modulation of signaling pathways associated with inflammation and cell survival .
Industrial Applications
The compound finds utility in the development of new materials and chemical processes. Its unique structure allows it to be incorporated into polymers or used as a catalyst in various industrial reactions. Additionally, its role as an intermediate in synthesizing specialty chemicals positions it as a critical component in industrial chemistry .
Mechanism of Action
The mechanism of action of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The bromine atoms and the chromene ring structure allow it to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also generate reactive oxygen species, leading to oxidative stress in target cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related coumarin derivatives (Table 1):
Key Observations :
- Ester Group Influence : The benzyl ester in the target compound may improve lipid solubility compared to butyl or alkyl esters, affecting bioavailability and membrane permeability.
- Thermal Stability : Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate requires storage away from heat sources due to ester group instability, whereas benzyl esters are generally more stable .
Biological Activity
Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, recognized for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H10Br2O4
- Molecular Weight : 438.07 g/mol
- CAS Number : 5642-33-1
- LogP : 4.675 (indicating lipophilicity) .
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits significant activity against various bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that it can inhibit cell proliferation in several cancer cell lines, including gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of this compound on Hep-G2 cells, the compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species Generation : It can induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Studies suggest that it can halt the cell cycle at the G1/S phase, preventing further proliferation .
Comparative Analysis with Similar Compounds
This compound exhibits unique properties compared to other chromene derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid | Lacks benzyl group | Moderate antimicrobial activity |
| N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | Contains amide instead of ester | Enhanced anticancer activity |
Q & A
Basic: What is the most reliable synthetic route for benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, and how are reaction conditions optimized?
Answer:
The compound is synthesized via a Knoevenagel condensation between a substituted salicylaldehyde derivative and a malonic ester, followed by bromination. Key steps include:
- Step 1: Condensation of 6,8-dibromosalicylaldehyde with benzyl malonate using L-proline as a catalyst (yield ~72%, as seen in analogous coumarin syntheses) .
- Step 2: Bromination optimization: Use of N-bromosuccinimide (NBS) in a dry DMF solvent under inert atmosphere ensures regioselectivity at the 6,8-positions. Temperature control (0–5°C) minimizes side reactions .
- Purification: Recrystallization from diethyl ether or column chromatography (SiO₂, chloroform:ethyl acetate gradient) ensures high purity.
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.3–8.5 ppm for brominated coumarin core) and ester carbonyl (δ ~163 ppm). Compare with published spectra of related compounds, such as allyl 6,8-dibromo-2-oxocoumarin-3-carboxylate .
- HRMS (ESI): Confirm molecular ion [M+H]⁺ (theor. m/z: ~435.9 for C₁₇H₁₁Br₂O₄) with <2 ppm error .
- IR Spectroscopy: Detect lactone C=O stretch (~1720 cm⁻¹) and ester C=O (~1680 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in NMR data for brominated coumarin derivatives?
Answer:
- Deuterated Solvent Effects: Use CDCl₃ or DMSO-d₆ to assess solvent-dependent shifts, particularly for labile protons (e.g., oxime derivatives in ).
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region (e.g., δ 6.5–8.5 ppm) by correlating ¹H-¹³C couplings .
- Comparative Analysis: Cross-reference with structurally similar compounds, such as methyl 7-(diethylamino)-2-oxocoumarin-3-carboxylate (δ 8.76 ppm for aldehyde proton in ).
Advanced: What challenges arise during crystallographic refinement of brominated coumarins, and how are they addressed?
Answer:
- Heavy Atom Effects: Bromine’s high electron density causes absorption errors. Use SHELXL with the TWIN/BASF commands for absorption correction and refinement against high-resolution data (e.g., <1.0 Å) .
- Disorder Modeling: Bromine atoms may exhibit positional disorder. Apply PART instructions in SHELXL to model alternate positions with constrained occupancy .
- Hydrogen Bonding: Use graph set analysis (R²₂(8), etc.) to classify interactions, particularly π-stacking and C=O···H bonds, which stabilize the crystal lattice .
Advanced: How does bromination impact the photophysical properties of coumarin derivatives, and how is this characterized?
Answer:
- Electronic Effects: Bromine’s electron-withdrawing nature red-shifts absorption/emission maxima. Compare UV-Vis spectra with non-brominated analogs (e.g., λmax ~350 nm vs. ~320 nm for methyl 7-diethylaminocoumarin in ).
- Quantum Yield Measurement: Use integrating sphere setups to quantify fluorescence efficiency. Bromine typically reduces quantum yield due to heavy atom effects .
- TD-DFT Calculations: Validate experimental data by simulating excited-state transitions (B3LYP/6-31G* level) .
Basic: What safety precautions are critical when handling brominated coumarin derivatives?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks (bromine vapor toxicity) .
- Waste Disposal: Quench residual bromine with sodium thiosulfate before aqueous disposal .
Advanced: How can hydrogen bonding networks in this compound inform cocrystal engineering?
Answer:
- Donor-Acceptor Sites: The lactone oxygen (C=O) and benzyl ester group act as hydrogen bond acceptors. Cocrystallize with complementary donors (e.g., carboxylic acids).
- Graph Set Analysis: Classify motifs (e.g., dimeric R²₂(8) rings) to predict packing stability. For example, analogous coumarins form C=O···H–O bonds with water .
- Synthon Replication: Use CSD data (e.g., CCDC entries for bromocoumarins) to identify recurring interaction patterns .
Advanced: What mechanistic insights explain unexpected byproducts during bromination?
Answer:
- Radical Pathways: Trace HBr or light can initiate radical bromination, leading to over-substitution (e.g., 5-bromo adducts). Use radical inhibitors (e.g., BHT) and dark conditions .
- Steric Effects: Bulky benzyl groups may hinder 6,8-bromination. Optimize stoichiometry (2.2 eq. NBS per Br) and reaction time (2–4 hrs) .
- HPLC-MS Monitoring: Detect intermediates (e.g., mono-brominated species) to refine stepwise bromination protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
